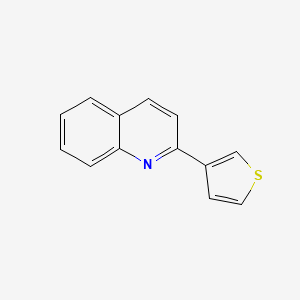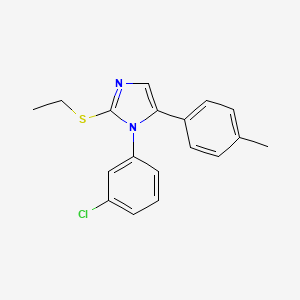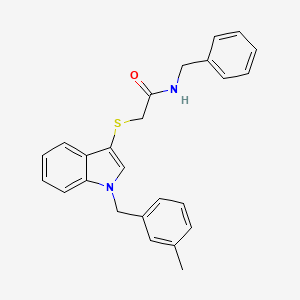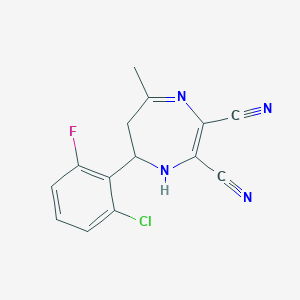
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, also known as CES-101, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of azetidine carboxamides and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
The study of the synthesis and polymerization of sulfonamide derivatives, including those similar to 3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide, has shown significant advancements in material science. Reisman et al. (2020) demonstrated the anionic polymerization of N-(methanesulfonyl)azetidine, leading to novel polymeric structures. These polymers, with sulfonyl groups incorporated into their backbone, exhibit characteristics akin to polyamides but with unique sulfonylamide functionalities. The implications for material science are profound, suggesting applications in the development of new polymeric materials with specialized properties for industrial and medical uses (Reisman et al., 2020).
Antimicrobial Activity
Research into the antimicrobial applications of sulfonamide derivatives has uncovered potential therapeutic benefits. Fadel and Al-Azzawi (2021) synthesized new compounds incorporating β-lactam, cyclic imide, and sulfonamido groups, showing high biological activity against bacterial and fungal strains. This research highlights the potential for developing new antimicrobial agents leveraging the structural characteristics of sulfonamide derivatives, which could lead to new treatments for infectious diseases (Fadel & Al-Azzawi, 2021).
Antiviral Activity
The exploration of sulfonamide derivatives for antiviral applications has also been promising. Chen et al. (2010) synthesized new sulfonamide derivatives with significant anti-tobacco mosaic virus activity. These findings open pathways for the development of new antiviral compounds that could be critical in the fight against viral infections and diseases. The study showcases the versatility of sulfonamide derivatives in addressing a broad spectrum of pathogenic threats (Chen et al., 2010).
Enzyme Inhibition and Drug Development
Sulfonamide derivatives have been investigated for their potential as enzyme inhibitors, offering insights into new drug development strategies. Ilies et al. (2003) and Scozzafava et al. (2002) have contributed to understanding how sulfonamide derivatives can inhibit carbonic anhydrase, a target for treating various conditions, including glaucoma. These studies suggest that sulfonamide derivatives could be key to developing new inhibitors with therapeutic applications, emphasizing the importance of these compounds in medicinal chemistry (Ilies et al., 2003), (Scozzafava et al., 2002).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKZOXBUFTLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)


![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)


![2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)


